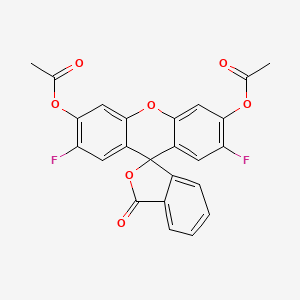
1-Bromo-2,3,5-tris(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO6 and a molecular weight of 337.16 g/mol . This compound is characterized by the presence of a bromine atom and three methoxymethoxy groups attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of methoxymethoxy groups. One common synthetic route involves the bromination of 1,2,3,5-tetramethoxybenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2,3,5-tris(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Aplicaciones Científicas De Investigación
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxymethoxy groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Comparación Con Compuestos Similares
1-Bromo-2,3,5-tris(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)benzene: This compound has a similar structure but with fewer methoxymethoxy groups, resulting in different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: This compound contains three bromomethyl groups instead of methoxymethoxy groups, leading to different chemical properties and uses.
1-Bromo-3-methoxybenzene: This compound has a single methoxy group and a bromine atom, making it less complex and with distinct reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C12H17BrO6 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
1-bromo-2,3,5-tris(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3 |
Clave InChI |
IWJNEQFPKIEVID-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)



![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)


